4-Fluorobutanal

Descripción general

Descripción

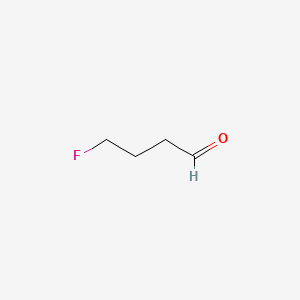

4-Fluorobutanal is an organic compound with the molecular formula C4H7FO. It is a fluorinated aldehyde, characterized by the presence of a fluorine atom attached to the fourth carbon in the butanal chain.

Mecanismo De Acción

Target of Action

4-Fluorobutanal, a fluorinated alcohol, primarily targets the metabolic pathways in the body. It is metabolized into fluoroacetate, which is highly toxic .

Mode of Action

The mode of action of this compound is primarily through its metabolism to fluoroacetate. Fluoroacetate is a potent toxin that interferes with the citric acid cycle in the body, leading to a disruption in energy production and ultimately cell death .

Biochemical Pathways

This compound affects the citric acid cycle, a crucial biochemical pathway in the body. The metabolite fluoroacetate inhibits aconitase, an enzyme in the citric acid cycle, disrupting the cycle and leading to a buildup of citrate in the blood. This disruption affects energy production and can lead to various downstream effects, including cell death .

Pharmacokinetics

Its metabolism to fluoroacetate would occur in the liver, and the resulting fluoroacetate would be excreted in the urine .

Result of Action

The primary result of this compound’s action is cellular toxicity due to the disruption of the citric acid cycle. This can lead to symptoms such as nausea, vomiting, abdominal pain, and in severe cases, seizures and death .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of other substances that affect liver metabolism could potentially increase or decrease the rate at which this compound is metabolized to fluoroacetate. Additionally, factors that affect renal function could influence the rate at which fluoroacetate is excreted from the body .

Análisis Bioquímico

Molecular Mechanism

The molecular mechanism of action of 4-Fluorobutanal is not well-understood. As an aldehyde, it could potentially interact with biomolecules through its carbonyl group, leading to changes in gene expression or enzyme activity. The fluorine atom might also play a role in these interactions .

Dosage Effects in Animal Models

There is currently no specific information available on the dosage effects of this compound in animal models. Future studies could investigate the effects of different dosages of this compound, including any threshold effects, toxic effects at high doses, and the potential for accumulation in tissues .

Metabolic Pathways

The specific metabolic pathways involving this compound are not currently known . Aldehydes can be involved in a variety of metabolic pathways, often serving as intermediates in reactions. The presence of the fluorine atom could potentially influence the metabolic pathways in which this compound participates.

Transport and Distribution

Aldehydes can often cross cell membranes due to their small size and polarity, and the fluorine atom in this compound could potentially influence its transport and distribution .

Subcellular Localization

The subcellular localization of this compound is not currently known. The localization of a compound within a cell can greatly influence its activity and function

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Fluorobutanal can be synthesized through several methods. One common approach involves the fluorination of butanal using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to prevent side reactions and degradation of the product.

Industrial Production Methods: In an industrial setting, this compound can be produced via the catalytic hydrogenation of 4-fluorobutyric acid. This method involves the use of a metal catalyst, such as palladium on carbon, under high pressure and temperature conditions. The process is optimized to achieve high yields and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: 4-Fluorobutanal undergoes various chemical reactions, including:

Oxidation: It can be oxidized to 4-fluorobutyric acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can yield 4-fluorobutanol, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom in this compound can be substituted with other nucleophiles under appropriate conditions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: 4-Fluorobutyric acid.

Reduction: 4-Fluorobutanol.

Substitution: Various substituted butanal derivatives.

Aplicaciones Científicas De Investigación

Organic Synthesis

4-Fluorobutanal serves as a versatile building block in organic synthesis. Its reactivity allows for the formation of various derivatives, which can be utilized in:

- Drug Development : As a precursor for synthesizing fluorinated pharmaceuticals, enhancing bioactivity and metabolic stability.

- Specialty Chemicals : Used in the production of materials with tailored properties, such as polymers and agrochemicals.

Theoretical Studies

In theoretical chemistry, this compound acts as a model compound to study reaction mechanisms. Notably, it is used to investigate:

- McLafferty Rearrangement : A common fragmentation pattern observed in mass spectrometry that helps understand molecular behavior during ionization.

Biological Research

The biological implications of this compound are being explored, particularly regarding its metabolites:

- Metabolic Pathways : It is metabolized to fluoroacetate, a potent toxin that disrupts the citric acid cycle by inhibiting aconitase, leading to energy production impairment and cell death.

- Potential Therapeutic Applications : Research indicates that its derivatives may exhibit biological activities relevant in pharmacology, including interactions with enzymes and receptors .

Case Study 1: Drug Metabolism

A study focused on the metabolic profiling of new psychoactive substances (NPS) highlighted the significance of this compound's metabolites. The research utilized liquid chromatography-high resolution mass spectrometry (LC-HRMS) to analyze metabolites formed from related compounds like 4-fluoro-furanylfentanyl. This study provided insights into the metabolic pathways involving fluorinated compounds and their implications for drug development and forensic science .

| Compound | Major Metabolites Identified | Analytical Method |

|---|---|---|

| 4-Fluoro-Furanylfentanyl | Dihydrodiol derivatives | LC-HRMS |

| Isobutyrylfentanyl | Nor-isobutyrylfentanyl | LC-HRMS |

Case Study 2: Fluorinated Pharmaceuticals

Research has demonstrated that incorporating fluorine into drug molecules can enhance their pharmacokinetic properties. A case study involving this compound derivatives showed improved binding affinity and specificity towards biological targets, suggesting potential therapeutic benefits in treating various conditions .

Comparación Con Compuestos Similares

4-Fluorobutanol: A fluorinated alcohol with similar structural features but different chemical properties.

2-Fluoroethanol: Another fluorinated alcohol, known for its high toxicity due to metabolism to fluoroacetate.

1,4-Difluorobutane: A fluorinated hydrocarbon with two fluorine atoms, used in different applications.

Uniqueness of 4-Fluorobutanal: this compound is unique due to its aldehyde functional group combined with a fluorine atom, which imparts distinct reactivity and properties compared to other fluorinated compounds. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and research .

Actividad Biológica

4-Fluorobutanal, a fluorinated aldehyde, has garnered attention for its potential biological activities and interactions with various biomolecules. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : CHFO

- Molecular Weight : 92.09 g/mol

- Structure : this compound features a fluorine atom attached to the fourth carbon of a butanal chain, influencing its reactivity and biological interactions.

The primary biological activity of this compound is attributed to its metabolism into fluoroacetate, a potent toxin. This metabolic pathway significantly impacts cellular processes:

- Metabolism : this compound is metabolized in the liver to fluoroacetate, which inhibits aconitase in the citric acid cycle. This inhibition disrupts energy production within cells, leading to cellular toxicity and potential cell death.

- Biochemical Pathways : The disruption of the citric acid cycle results in an accumulation of citrate in the blood, which can lead to symptoms such as nausea, vomiting, abdominal pain, seizures, and even death in severe cases.

Pharmacokinetics

- Absorption and Distribution : Due to its small size and polarity, this compound can cross cell membranes easily. The presence of the fluorine atom may influence its transport across biological barriers.

- Excretion : Fluoroacetate is primarily excreted via urine after being metabolized from this compound.

Toxicological Studies

Research has indicated that this compound exhibits significant toxicity in animal models:

- A study involving intravenous injections in rabbits and guinea pigs demonstrated that doses three to four times the LD50 led to citrate accumulation in organs such as the kidneys and brain. Symptoms correlated with citrate buildup included convulsions and respiratory failure .

Table 1: Toxicity Data from Animal Studies

| Compound | LD50 (mg/kg) | Symptoms Observed |

|---|---|---|

| This compound | Not specified | Nausea, vomiting, seizures |

| Fluoroacetate | Varies | Citrate accumulation, convulsions |

| 6-Fluorohexylamine | 0.071 | Similar to fluoroacetate |

Case Studies

Several studies have documented the effects of this compound and its metabolites:

- Citrate Accumulation Study :

- Behavioral Effects in Canines :

Research Applications

This compound has potential applications across various fields:

- Medicinal Chemistry : It serves as a precursor for synthesizing fluorinated pharmaceuticals, which may exhibit unique therapeutic properties due to the presence of fluorine.

- Biological Research : Its derivatives are being studied for their interactions with biomolecules, potentially leading to new insights into enzyme mechanisms and inhibitor development .

Propiedades

IUPAC Name |

4-fluorobutanal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7FO/c5-3-1-2-4-6/h4H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYLHRUFFEZANKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC=O)CF | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90196769 | |

| Record name | Butanal, 4-fluoro- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

462-74-8 | |

| Record name | Butyraldehyde, 4-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000462748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanal, 4-fluoro- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.